Ethyl acetoxyethoxyacetate
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Overview
Description
Ethyl acetoxyethoxyacetate is an organic compound with the chemical formula C₈H₁₄O₅. It is an ester formed from the reaction of ethyl acetate and ethylene glycol monoacetate. This compound is a colorless liquid with a mild, pleasant odor and is commonly used as a solvent in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl acetoxyethoxyacetate can be synthesized through the esterification of ethylene glycol monoacetate with ethyl acetate. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH3COOCH2CH2OH+CH3COOCH2CH3→CH3COOCH2CH2OCOCH2CH3+H2O
Industrial Production Methods
In industrial settings, this compound is produced through a continuous esterification process. This involves the use of a packed bed reactor where ethylene glycol monoacetate and ethyl acetate are continuously fed into the reactor along with an acid catalyst. The reaction mixture is then distilled to separate the desired product from the by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
Ethyl acetoxyethoxyacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce ethylene glycol monoacetate and ethyl acetate.
Transesterification: This compound can undergo transesterification reactions with other alcohols to form different esters.
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Ethylene glycol monoacetate and ethyl acetate.
Transesterification: Various esters depending on the alcohol used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
Ethyl acetoxyethoxyacetate has several applications in scientific research:
Chemistry: Used as a solvent in organic synthesis and as a reagent in esterification reactions.
Biology: Employed in the preparation of biological samples for analysis.
Medicine: Utilized in the formulation of pharmaceutical products.
Industry: Used as a solvent in coatings, adhesives, and inks.
Mechanism of Action
The mechanism of action of ethyl acetoxyethoxyacetate primarily involves its role as a solvent. It can dissolve various organic compounds, facilitating chemical reactions and processes. The molecular targets and pathways involved depend on the specific application and the compounds it interacts with.
Comparison with Similar Compounds
Ethyl acetoxyethoxyacetate can be compared with other similar esters such as:
Ethyl acetate: A common solvent with a similar structure but lacks the ethylene glycol moiety.
Ethylene glycol monoacetate: Another ester with similar properties but different applications.
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Uniqueness
This compound is unique due to its dual ester functionality, which provides it with distinct solubility and reactivity properties compared to other esters. This makes it particularly useful in applications requiring specific solvent characteristics.
Properties
CAS No. |
94201-94-2 |
---|---|
Molecular Formula |
C8H14O5 |
Molecular Weight |
190.19 g/mol |
IUPAC Name |
ethyl 2-(2-acetyloxyethoxy)acetate |
InChI |
InChI=1S/C8H14O5/c1-3-12-8(10)6-11-4-5-13-7(2)9/h3-6H2,1-2H3 |
InChI Key |
ZDJAYWZPAYKSCT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COCCOC(=O)C |
Origin of Product |
United States |
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